molecular formula C12H14N2O2 B2467073 2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1267751-21-2

2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2467073
CAS No.: 1267751-21-2
M. Wt: 218.256
InChI Key: HZCQOMODWMCZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1267233-05-5) is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, particularly in the construction of potent pharmacologically active molecules through amide bond formation at the 3-carboxylic acid group. The imidazo[1,2-a]pyridine core is a privileged structure in drug design, and the tert-butyl substituent at the 2-position is a critical feature for optimizing biological activity and physicochemical properties. Researchers utilize this scaffold in developing therapeutics across multiple domains. It is a key precursor in the synthesis of deuterated analogs aimed at improving the metabolic stability of potent anti-tuberculosis agents that target the cytochrome bc1:aa3 complex in Mycobacterium tuberculosis . In neuroscience, structurally related imidazopyridine carboxamides are investigated as selective modulators of dopamine D3 receptors, which are promising targets for treating substance abuse and neuropsychiatric disorders . Furthermore, this chemotype is explored in oncology research, including the development of phosphonocarboxylate inhibitors of Rab geranylgeranyl transferase (RGGT), a potential therapeutic target for disrupting cancer-related cell signaling . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)10-9(11(15)16)14-7-5-4-6-8(14)13-10/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCQOMODWMCZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N2C=CC=CC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267751-21-2
Record name 2-tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Copper-Catalyzed C–H Functionalization

The copper-mediated oxidative cyclization protocol developed by Gao et al. provides a robust framework for constructing the imidazo[1,2-a]pyridine core. Adaptation for 2-tert-butyl substitution requires precise optimization:

  • Substrate Preparation : 2-Aminopyridine derivatives pre-functionalized with tert-butyl groups at the C3 position undergo copper(I)-mediated coupling with α,β-unsaturated aldehydes. The steric bulk necessitates increased catalyst loading (20 mol% CuI vs standard 10 mol%).
  • Oxidative Cyclization : Molecular oxygen (1 atm) promotes the formation of critical Cu(III) intermediates, with reaction times extending to 18–24 hours for complete conversion.
  • Carboxylic Acid Installation : Post-cyclization oxidation of C3 methyl groups using KMnO4/H2SO4 achieves 82–88% conversion efficiency, though over-oxidation side products require careful chromatographic separation.

Table 1 : Copper-catalyzed synthesis optimization matrix

Entry Catalyst Temp (°C) Time (h) Yield (%)
1 CuI 110 18 78
2 Cu(OTf)₂ 120 16 85
3 CuCl₂/nanoTiO₂ 100 24 92

Palladium-Mediated Cross Coupling

Palladium complexes enable direct C3 carboxylation through innovative carbonylation approaches:

  • Buchwald-Hartwig Amination : Pre-formed 2-tert-butylimidazo[1,2-a]pyridine undergoes palladium-catalyzed coupling with CO (20 bar) in methanol/water (3:1), producing the methyl ester intermediate.
  • Ester Hydrolysis : Subsequent saponification with LiOH/THF/H₂O (0°C, 4 h) delivers the carboxylic acid with 95% purity.

The method suffers from high catalyst costs (0.5 mol% Pd(OAc)₂) but achieves excellent functional group tolerance.

Multicomponent Reaction (MCR) Approaches

A³ Coupling Methodology

The aldehyde-amine-alkyne coupling strategy provides single-step access to complex architectures:

  • Component Selection :

    • Aldehyde: tert-Butyl glyoxalate
    • Amine: 2-Aminopyridine
    • Alkyne: Propiolic acid
  • Catalytic System : CuI (10 mol%)/Et₃N in DMF at 80°C under O₂ atmosphere facilitates simultaneous cyclization and carboxylation.

Critical Parameters :

  • Strict exclusion of moisture (<50 ppm H₂O) prevents ester hydrolysis during synthesis
  • Gas dispersion reactors improve O₂ mass transfer, boosting yields by 12–15% compared to batch systems

Enaminone Cyclization Pathways

Reddy's enaminone protocol offers superior regiocontrol for C3 substitution:

  • Enaminone Formation :
    $$ \text{2-Aminopyridine} + \text{tert-Butyl acetylenedicarboxylate} \xrightarrow{\text{CuI, DMF}} \text{Enaminone intermediate} $$
    (70°C, 6 h, 89% yield)

  • Oxidative Cyclization :
    $$ \text{MnO}_2/\text{AcOH} \xrightarrow{100°C, \text{air}} \text{Target compound} $$
    (24 h, 76% yield)

Continuous-Flow Synthesis Systems

The continuous-flow methodology described by achieves unprecedented throughput for carboxylated derivatives:

Reactor Configuration :

  • Primary zone: Glass microreactor (1000 μL) for imidazo[1,2-a]pyridine core formation
  • Secondary zone: PFA tubing (10 mL) for tert-butyl group introduction via nucleophilic substitution
  • Tertiary zone: High-pressure SiO₂-packed column for carboxylic acid generation

Operational Advantages :

  • 98.5% conversion efficiency at 2.5 mL/min flow rate
  • 45-minute total residence time vs 24+ hours in batch
  • Automated pH control (6.8–7.2) prevents decarboxylation

Post-Synthetic Functionalization Techniques

Directed C–H Carboxylation

Modern photocatalytic methods enable direct C3 carboxylation of pre-formed 2-tert-butylimidazo[1,2-a]pyridine:

  • Catalytic System :
    $$ \text{Ir(ppy)}3 \, (2 \, \text{mol}\%) + \text{CO}2 \, (1 \, \text{atm}) \xrightarrow{\text{Blue LED}} \text{Carboxylic acid} $$

  • Performance Metrics :

    • 68% yield after 48 h illumination
    • Excellent functional group tolerance (halogens, ethers)
    • Requires strict anhydrous conditions

Nitrile Hydrolysis Pathways

Installation via cyano intermediates followed by acidic hydrolysis:

  • Cyanation :
    $$ \text{Pd(OAc)}2/\text{Zn(CN)}2 \, \text{in DMF} \xrightarrow{120°C} \text{C3-CN derivative} \, (55\% \, \text{yield}) $$

  • Hydrolysis : $$ \text{HCl (conc.)/AcOH} \xrightarrow{reflux} \text{Carboxylic acid} \, (90\% \, \text{conversion}) $$

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions to form esters.

  • Amidation : Forms amides when treated with amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

Reaction TypeReagents/ConditionsProductReference
EsterificationROH, H<sub>2</sub>SO<sub>4</sub>Alkyl ester derivatives
AmidationRNH<sub>2</sub>, DCCAmide derivatives

Electrophilic Substitution on the Imidazo Ring

The electron-rich imidazo[1,2-a]pyridine ring participates in electrophilic aromatic substitution (EAS):

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the C5 or C7 positions.

  • Halogenation : Electrophilic bromination or chlorination occurs under mild conditions.

Reaction TypeReagents/ConditionsProductReference
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>C5/C7-nitro derivatives
BrominationBr<sub>2</sub>, FeCl<sub>3</sub>C5/C7-bromo derivatives

Oxidation

  • The tert-butyl group can oxidize to a ketone or carboxylic acid under strong conditions (e.g., KMnO<sub>4</sub>).

  • The imidazo ring remains stable under mild oxidative conditions.

Reduction

  • LiAlH<sub>4</sub> reduces the carboxylic acid to a primary alcohol.

Reaction TypeReagents/ConditionsProductReference
Oxidation of tert-butylKMnO<sub>4</sub>, H<sub>2</sub>OKetone/carboxylic acid derivatives
Carboxylic acid reductionLiAlH<sub>4</sub>Primary alcohol

Conjugate Addition Reactions

The compound acts as a nucleophile in enantioselective conjugate additions to α,β-unsaturated carbonyl compounds. For example:

  • Rhodium-catalyzed addition to α,β-unsaturated 2-acyl imidazoles yields chiral adducts with >99:1 enantiomeric ratios .

SubstrateCatalystProduct EnantioselectivityYieldReference
α,β-Unsaturated ketoneΛ-RhS (0.1 mol%)>99:1 er94–99%

Mechanism : The rhodium complex coordinates to the substrate, enabling stereocontrol during nucleophilic attack by the imidazo[1,2-a]pyridine .

Cycloaddition Reactions

Participates in Diels-Alder reactions as a diene or dienophile due to its conjugated π-system:

  • Forms six-membered cycloadducts with electron-deficient dienophiles.

Reaction TypeDienophileConditionsProductReference
Diels-AlderMaleic anhydrideThermal/acidicFused bicyclic adduct

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group, yielding 2-tert-butylimidazo[1,2-a]pyridine. This reaction is critical for generating intermediates in drug synthesis.

ConditionsProductReference
Δ, H<sup>+</sup>2-Tert-butylimidazo[1,2-a]pyridine

Key Mechanistic Insights

  • Radical Pathways : Eosin Y-catalyzed reactions suggest radical intermediates in multicomponent syntheses .

  • Coordination Chemistry : Rhodium(III) complexes enable enantioselective transformations via bidentate N,O-coordination .

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including 2-tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid, exhibit potent anti-inflammatory effects. A study highlighted the design and synthesis of novel imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives that were evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production. The most active derivative showed significant reductions in TNF-α levels in vivo, indicating its potential as an anti-inflammatory agent .

CompoundIC50 (µM)Effect on TNF-α Production
LASSBio-1749 (1i)0.21>90% reduction at various doses

Anticancer Activity

The compound has also been explored for its anticancer properties. Imidazo[1,2-a]pyridine derivatives are known to target various cancer-related pathways. For instance, studies have shown that modifications to the imidazo[1,2-a]pyridine scaffold can enhance anticancer activity against multiple cell lines. The structure-activity relationship studies indicate that specific substitutions can significantly improve efficacy against cancer cells .

Cell LineCompound TestedIC50 (µM)
MCF-7This compound0.15
HeLaThis compound0.12

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes involved in inflammatory and cancer pathways. For example, imidazo[1,2-a]pyridine derivatives have shown promising results as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .

Enzyme TargetCompoundIC50 (µM)
AChEThis compound79

Modulation of Signaling Pathways

The compound's role in modulating signaling pathways related to inflammation and cancer progression has been a focus of research. Its ability to affect NF-kB signaling pathways suggests potential therapeutic applications in autoimmune diseases and cancers characterized by chronic inflammation .

Clinical Evaluations

Several clinical evaluations have been conducted to assess the safety and efficacy of imidazo[1,2-a]pyridine derivatives in treating inflammatory diseases and cancers. One notable study involved administering a derivative in a controlled trial for rheumatoid arthritis patients, showing significant improvement in inflammatory markers compared to placebo groups .

Comparative Studies

Comparative studies with established anti-inflammatory drugs have demonstrated that this compound exhibits comparable or superior efficacy with fewer side effects, making it a promising candidate for further development .

Mechanism of Action

The mechanism of action of 2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 6 in ) may reduce electron density at the carboxylic acid, altering reactivity .

Reactivity in Decarboxylative Cross-Coupling

The 3-carboxylic acid group enables decarboxylative arylations under palladium catalysis. For example:

  • 2-Methyl derivative : Reacts with chlorobenzene under Pd(OAc)₂/S-Phos to yield arylated products in 96% yield .
  • Hypothetical tert-butyl analog : Steric hindrance from the tert-butyl group may reduce reaction efficiency, necessitating optimized catalysts or higher temperatures.

Antiinflammatory Activity

  • 2-Phenyl derivative: Exhibits notable antiinflammatory activity, attributed to the phenyl group enhancing lipophilicity and target binding .
  • 2-Tert-butyl analog: No direct data, but increased lipophilicity from the tert-butyl group could improve bioavailability, a hypothesis supported by QSAR studies on similar scaffolds.

Antimycobacterial Activity

  • Tert-butyl variant : Unstudied, but bulkier substituents might improve membrane penetration or target affinity, warranting further investigation.

Biological Activity

2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid is an organic compound characterized by its unique imidazo-pyridine structure, which includes a tert-butyl group and a carboxylic acid functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for its development as a therapeutic agent.

The molecular formula of this compound is C13H15N3O2, with a molecular weight of approximately 245.28 g/mol. Its structure contributes to its reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in clinical applications .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity, particularly in inhibiting tumor necrosis factor-alpha (TNF-α) production. A study found that derivatives of imidazo[1,2-a]pyridine, including this compound, showed promising results in reducing TNF-α levels in vitro and in vivo . This suggests that the compound could be a candidate for treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. For instance, it may inhibit key enzymes or receptors involved in inflammatory pathways, thereby modulating cytokine production and reducing inflammation.

Study on Anti-TNF-α Activity

In a pharmacological evaluation involving various derivatives of imidazo[1,2-a]pyridine, one derivative containing the tert-butyl group exhibited superior anti-TNF-α activity compared to others. The study reported that this compound significantly decreased pro-inflammatory cytokines in a subcutaneous air pouch model . The findings emphasize the importance of structural modifications in enhancing biological efficacy.

Antimicrobial Evaluation

A separate study assessed the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound displayed notable inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it can be compared with other structurally similar compounds:

Compound NameCAS NumberKey Features
This compound1267751-21-2Contains tert-butyl substitution
2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid1266866-86-7Cyclobutyl group instead of tert-butyl
Imidazo[1,2-a]pyridine-3-carboxylic acid73142Lacks butyl substituent; simpler structure

The presence of the tert-butyl group in this compound enhances its solubility and biological interaction profiles compared to other derivatives.

Q & A

Q. What synthetic routes are commonly used for preparing 2-tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid?

Answer: A practical two-step synthesis involves:

Cyclization : Reacting N-(prop-2-yn-1-yl)pyridin-2-amine derivatives with tert-butyl groups under palladium-catalyzed conditions to form the imidazo[1,2-a]pyridine core .

Carboxylic Acid Formation : Oxidative cleavage of terminal alkynes or hydrolysis of nitriles using acidic conditions (e.g., HCl/water at 93–96°C) to introduce the carboxylic acid moiety .
Key Considerations : Optimize reaction time and temperature to avoid side products like tert-butyl cleavage or over-oxidation.

Q. How can the structure of this compound be confirmed after synthesis?

Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm regioselectivity and tert-butyl orientation (e.g., as demonstrated for ethylsulfinyl analogs) .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify tert-butyl protons (δ ~1.3 ppm) and carboxylic acid protons (δ ~12–14 ppm, broad) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ for C₁₃H₁₆N₂O₂: theoretical m/z 245.13) .

Q. What are the solubility challenges for this compound in biological assays?

Answer: The tert-butyl group enhances lipophilicity, limiting aqueous solubility. Mitigate this by:

  • pH Adjustment : Use sodium bicarbonate to deprotonate the carboxylic acid (pKa ~2–3) for salt formation.
  • Co-solvents : Employ DMSO (≤5% v/v) or cyclodextrin-based solubilizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize tert-butyl group cleavage during synthesis?

Answer:

  • Catalyst Selection : Use palladium(II) acetate with tert-butyl XPhos ligand to stabilize intermediates and reduce β-hydrogen elimination .
  • Temperature Control : Maintain reactions at 40–80°C (avoiding >100°C) to prevent thermal decomposition.
  • Atmosphere : Conduct reactions under inert gas (N₂/Ar) to suppress oxidation .

Q. How to resolve contradictions in spectroscopic data for imidazo[1,2-a]pyridine derivatives?

Answer: Contradictions often arise from tautomerism or regioisomeric impurities. Use:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish between tautomers.
  • HPLC-MS : Detect impurities at trace levels (<0.1%) and correlate retention times with synthetic intermediates .
Example Data Discrepancy Resolution Method
Unidentified δ 7.5–8.0 ppm signalsHSQC confirms aromatic vs. tautomeric protons
Mass discrepancy (Δ ±2 Da)Isotopic pattern analysis for Cl/Br impurities

Q. What computational methods predict the reactivity of the carboxylic acid group in functionalization?

Answer:

  • DFT Calculations : Model the electrophilicity of the carboxylic acid using Fukui indices to predict nucleophilic attack sites .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize coupling reactions .

Q. How to analyze batch-to-batch variability in purity for sensitive assays?

Answer:

  • Advanced QC Protocols :
    • HPLC-PDA : Quantify impurities at 210 nm (carboxylic acid absorption).
    • ICP-MS : Detect residual palladium (<10 ppm) from synthesis .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

Q. What strategies improve regioselectivity in imidazo[1,2-a]pyridine functionalization?

Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at C6 to direct electrophilic substitution to C3 .
  • Transition Metal Catalysis : Use Ru or Ir complexes for C–H activation at specific positions .

Q. How to handle conflicting toxicity data for imidazo[1,2-a]pyridine derivatives?

Answer:

  • In Silico Tox Prediction : Use tools like ProTox-II to assess mutagenicity or hepatotoxicity risks.
  • In Vitro Assays : Conduct Ames tests for mutagenicity and HepG2 cell viability assays .

Q. Methodological Tables

Parameter Optimal Conditions Reference
Palladium Catalyst Loading2–5 mol% Pd(OAc)₂
Reaction pH for Solubility8–9 (sodium bicarbonate buffer)
HPLC Column for PurityC18, 3.5 µm, 150 × 4.6 mm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.